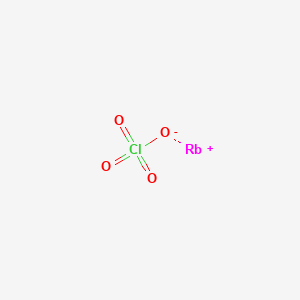

Rubidium perchlorate

Description

Properties

IUPAC Name |

rubidium(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGGOOZLKJKPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO4, ClO4Rb | |

| Record name | rubidium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884621 | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-42-4 | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Rubidium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for synthesizing high-purity rubidium perchlorate (B79767) (RbClO₄). It details established experimental protocols, presents quantitative data in a comparative format, and offers visual representations of the synthesis workflows. The information is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce rubidium perchlorate of a purity suitable for demanding applications.

Introduction

This compound is a stable, crystalline inorganic salt with applications in various specialized fields, including as an oxidizing agent and potentially in pyrotechnic formulations. For many research and development purposes, particularly in pharmaceuticals and advanced materials, the availability of high-purity this compound is critical. This guide outlines the most common and effective synthesis and purification methodologies to achieve high levels of purity.

Synthesis Methodologies

Two primary routes are commonly employed for the synthesis of this compound: the thermal decomposition of rubidium chlorate (B79027) and the direct neutralization of a rubidium base with perchloric acid. Each method has its advantages and challenges, which are detailed below.

Thermal Decomposition of Rubidium Chlorate

This method relies on the disproportionation of rubidium chlorate (RbClO₃) upon heating to yield this compound and rubidium chloride (RbCl).[1]

Reaction:

2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]

The primary challenge in this method is the subsequent separation of the desired this compound from the rubidium chloride byproduct. This is typically achieved through fractional crystallization, which exploits the different solubilities of the two salts in water.

Experimental Protocol: Thermal Decomposition of Rubidium Chlorate [1]

Materials:

-

High-purity rubidium chlorate (RbClO₃)

-

Quartz or porcelain crucible

-

Tube furnace with a programmable temperature controller

-

Gas outlet for the safe venting of oxygen

Procedure:

-

Place a known quantity of finely ground, dry rubidium chlorate into a quartz or porcelain crucible.

-

Position the crucible in the center of the tube furnace.

-

Ensure the furnace is equipped with a gas outlet to safely vent the oxygen gas produced during the reaction to a fume hood.

-

Begin heating the furnace at a controlled rate of 5-10°C per minute.

-

The decomposition of rubidium chlorate typically initiates at temperatures above 480°C.[1] Maintain the furnace temperature at approximately 500°C for a sufficient duration to ensure complete decomposition. The reaction is complete when the evolution of oxygen gas ceases.

-

After the reaction is complete, turn off the furnace and allow it to cool to room temperature. For enhanced safety and to prevent any potential side reactions upon cooling, a slow stream of an inert gas (e.g., argon or nitrogen) can be introduced into the furnace tube during the cooling phase.

-

Once cooled, carefully remove the crucible containing the solid mixture of this compound and rubidium chloride.

-

The subsequent separation of this compound and rubidium chloride is achieved through fractional crystallization (see Section 3.1).

Safety Precautions:

-

Rubidium chlorate is a strong oxidizing agent. Avoid contact with organic materials, flammable substances, and reducing agents.

-

The thermal decomposition produces oxygen, which can create a fire hazard. Ensure the reaction is performed in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a flame-retardant lab coat.

Neutralization of Rubidium Carbonate with Perchloric Acid

A more direct route to high-purity this compound involves the neutralization of a high-purity rubidium base, such as rubidium carbonate (Rb₂CO₃), with perchloric acid (HClO₄).[2] This method avoids the formation of a difficult-to-separate salt byproduct.

Reaction:

Rb₂CO₃(aq) + 2 HClO₄(aq) → 2 RbClO₄(aq) + H₂O(l) + CO₂(g)

The resulting this compound can then be isolated by crystallization. The purity of the final product is largely dependent on the purity of the starting materials.

Experimental Protocol: Neutralization of Rubidium Carbonate

Materials:

-

High-purity rubidium carbonate (Rb₂CO₃)

-

Perchloric acid (HClO₄), 70% (trace metal grade)

-

High-purity deionized water

-

pH meter or pH indicator strips

-

Crystallizing dish

-

Heating plate with magnetic stirring capability

Procedure:

-

In a clean glass beaker, dissolve a precisely weighed amount of high-purity rubidium carbonate in a minimal amount of deionized water with gentle stirring.

-

In a separate beaker, prepare a dilute solution of perchloric acid by carefully adding the concentrated acid to deionized water.

-

While continuously monitoring the pH, slowly add the dilute perchloric acid solution to the rubidium carbonate solution with constant stirring. Carbon dioxide gas will evolve. The addition should be dropwise as the equivalence point is approached to avoid over-acidification.

-

Continue adding perchloric acid until the solution is neutralized (pH 6.5-7.0).

-

Gently heat the resulting this compound solution to evaporate some of the water and create a saturated solution. Avoid boiling, which can lead to spattering.

-

Transfer the hot, saturated solution to a crystallizing dish and allow it to cool slowly to room temperature to form crystals. For higher purity, the cooling process should be as slow as possible.

-

Further cooling in an ice bath can increase the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a desiccator or in an oven at a low temperature (e.g., 80-100°C) to a constant weight.

Safety Precautions:

-

Perchloric acid is a strong acid and a powerful oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

-

Hot perchloric acid can react explosively with organic materials. Ensure the reaction vessel is free of any organic contaminants.

-

The neutralization reaction is exothermic. Slow addition of the acid is necessary to control the temperature.

Purification of this compound

Regardless of the initial synthesis method, purification is a critical step to achieve high-purity this compound. The most common and effective method is recrystallization from water.

Fractional Crystallization for Separation of RbClO₄ and RbCl

Following the thermal decomposition of rubidium chlorate, the resulting mixture of this compound and rubidium chloride must be separated. This is achieved by exploiting the significant difference in their solubility in water at different temperatures. Rubidium chloride is much more soluble in hot water than this compound.

Experimental Protocol: Fractional Crystallization

-

Dissolve the mixture of RbClO₄ and RbCl in a sufficient amount of hot deionized water (near boiling) to completely dissolve the rubidium chloride.

-

Allow the solution to cool slowly. As the temperature decreases, the less soluble this compound will crystallize out of the solution, while the more soluble rubidium chloride will remain in the mother liquor.

-

Collect the this compound crystals by filtration.

-

To further improve purity, the collected crystals can be subjected to one or more recrystallization steps as described in Section 3.2.

The efficiency of the separation can be optimized by carefully controlling the temperatures and the volume of water used, based on the solubility data provided in Table 2.

Recrystallization for High Purity

To achieve very high purity levels (e.g., >99.9%), multiple recrystallization steps are often necessary. Each recrystallization step reduces the concentration of impurities that are more soluble in the solvent than the target compound.

Experimental Protocol: High-Purity Recrystallization [2]

-

Dissolve the synthesized this compound in a minimum amount of hot deionized water (e.g., near 100°C) to form a saturated solution.

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals to a constant weight.

-

Repeat the recrystallization process until the desired purity is achieved. The purity should be monitored after each step using appropriate analytical techniques (see Section 4).

Purity Analysis

To verify the purity of the synthesized this compound, a combination of analytical techniques is recommended.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for the determination of trace and ultra-trace metallic impurities.

-

Ion Chromatography (IC): IC is used to quantify anionic impurities, such as chloride (Cl⁻), chlorate (ClO₃⁻), and other potential contaminants.

A purity of ≥99% is commonly available for commercial grades of this compound.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | RbClO₄ |

| Molar Mass | 184.92 g/mol |

| Appearance | Colorless crystals[4] |

| Density | 2.878 g/cm³ (at 20°C)[4] |

| Melting Point | 281°C[4] |

| Boiling Point | 600°C (decomposes)[4] |

Table 2: Solubility of this compound and Rubidium Chloride in Water

| Temperature (°C) | Solubility of RbClO₄ ( g/100 mL)[4] | Solubility of RbCl ( g/100 mL)[5] |

| 0 | 1.09 | 70.6 |

| 20 | 0.999 | 83.6 |

| 50 | 3.442 | - |

| 70 | 6.72 | - |

| 99 | 17.39 | 128 |

Visualized Workflows

Caption: Comparative workflows for the synthesis of high-purity this compound.

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

Unveiling the Crystalline Landscape of Rubidium Perchlorate: A Technical Guide to its Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure and polymorphic behavior of rubidium perchlorate (B79767) (RbClO₄), an inorganic salt with applications in various scientific and technological fields. This document summarizes key crystallographic data, details experimental methodologies for its synthesis and characterization, and presents visual representations of its structural transitions and experimental workflows.

Crystal Structure and Polymorphism

Rubidium perchlorate is known to exist in two distinct polymorphic forms at atmospheric pressure: a low-temperature orthorhombic phase and a high-temperature cubic phase. The transition between these two forms is a reversible process occurring at approximately 279 °C.[1]

Orthorhombic (Low-Temperature) Polymorph

The ambient temperature polymorph of this compound crystallizes in the orthorhombic system. Detailed crystallographic studies have established its structure, providing precise lattice parameters and atomic positions.

Table 1: Crystallographic Data for Orthorhombic this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameters | a = 9.252(2) Å |

| b = 5.789(3) Å | |

| c = 7.472(1) Å | |

| Unit Cell Volume | 399.9(2) ų |

| Formula Units (Z) | 4 |

| Temperature | 291 K |

Source: Granzin, J. (1988). Refinement of the crystal structures of RbClO4 and CsClO4. Zeitschrift für Kristallographie - Crystalline Materials, 185(1-4), 604.

Table 2: Atomic Coordinates for Orthorhombic this compound

| Atom | Wyckoff Position | x | y | z |

| Rb | 4c | 0.1818(1) | 0.25 | 0.0135(1) |

| Cl | 4c | -0.0722(2) | 0.25 | 0.4789(2) |

| O(1) | 4c | -0.0768(7) | 0.25 | 0.2889(8) |

| O(2) | 4c | -0.2109(6) | 0.25 | 0.5599(8) |

| O(3) | 8d | 0.0150(5) | 0.0461(7) | 0.5332(6) |

Source: Granzin, J. (1988). Refinement of the crystal structures of RbClO4 and CsClO4. Zeitschrift für Kristallographie - Crystalline Materials, 185(1-4), 604.

Cubic (High-Temperature) Polymorph

Table 3: Crystallographic Data for Cubic this compound

| Parameter | Value |

| Crystal System | Cubic |

| Lattice Parameter (a) | 7.70 Å (0.770 nm)[1] |

| Transition Temperature | ~279 °C[1] |

| Proposed Space Group | Fm3m or F-43m |

Note: The space group for the high-temperature cubic phase is proposed based on analogy with other alkali perchlorates. Further high-temperature diffraction studies are required for definitive assignment.

A computationally predicted cubic phase of this compound also exists in the Materials Project database (mp-550759) with a space group of F-43m and a lattice constant of a = 5.499 Å. However, experimental confirmation of this specific cubic polymorph has not been found in the reviewed literature.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

This method involves the carefully controlled heating of solid rubidium chlorate (B79027) (RbClO₃). The disproportionation reaction yields this compound, rubidium chloride (RbCl), and oxygen gas.

Reaction: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)

Experimental Protocol:

-

Preparation: Place a known quantity of dry, high-purity rubidium chlorate into a quartz or porcelain crucible.

-

Setup: Position the crucible in the center of a tube furnace equipped with a temperature controller and a gas outlet to safely vent the evolved oxygen.

-

Heating: Gradually heat the furnace at a controlled rate of 5-10 °C per minute. The decomposition of rubidium chlorate typically initiates at temperatures above 480 °C.

-

Reaction: Maintain the temperature for a sufficient duration to ensure complete decomposition, which is indicated by the cessation of oxygen evolution.

-

Cooling: After the reaction is complete, turn off the furnace and allow it to cool to room temperature. Cooling under a slow stream of an inert gas (e.g., argon or nitrogen) is recommended to prevent potential side reactions.

-

Purification: The resulting solid mixture of this compound and rubidium chloride can be separated by fractional crystallization, taking advantage of their different solubilities in water at various temperatures.

This method involves the reaction of an aqueous solution of rubidium carbonate (Rb₂CO₃) with perchloric acid (HClO₄).

Reaction: Rb₂CO₃(aq) + 2 HClO₄(aq) → 2 RbClO₄(aq) + H₂O(l) + CO₂(g)[2]

Experimental Protocol:

-

Reactant Preparation: Prepare a saturated aqueous solution of rubidium carbonate.

-

Reaction: Slowly add a stoichiometric amount of perchloric acid to the rubidium carbonate solution with constant stirring. The reaction will produce carbon dioxide gas, so the addition should be done in a well-ventilated fume hood.

-

Crystallization: Concentrate the resulting this compound solution by gentle heating to induce crystallization.

-

Purification: The crude this compound crystals can be purified by recrystallization from hot water.

Characterization of Polymorphism

The polymorphic transition of this compound can be investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.

DSC is used to measure the heat flow associated with the phase transition, allowing for the determination of the transition temperature and enthalpy.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected transition (e.g., 200 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the transition (e.g., 320 °C).

-

Cool the sample at the same rate back to the initial temperature.

-

-

Data Analysis: The phase transition will be observed as an endothermic peak in the heating curve and an exothermic peak in the cooling curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

Raman spectroscopy is a powerful non-destructive technique for distinguishing between different polymorphic forms, as they exhibit unique vibrational spectra.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a capillary tube.

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal using an appropriate objective and grating.

-

-

Data Acquisition: Acquire Raman spectra of the sample at room temperature (orthorhombic phase) and at a temperature above the transition (e.g., 300 °C) using a heated stage.

-

Spectral Analysis: Compare the Raman spectra of the two phases. Differences in the number, position, and width of the Raman bands, particularly in the low-frequency lattice vibration region, will confirm the presence of different polymorphs.

Visualizations

The following diagrams illustrate the polymorphic transition of this compound and a typical experimental workflow for its study.

Caption: Phase transition of this compound between its orthorhombic and cubic forms.

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

References

The Thermal Decomposition of Rubidium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of rubidium perchlorate (B79767) (RbClO₄). It details the physical and chemical properties of the compound, the experimental protocols used to study its decomposition, and the current understanding of the decomposition pathway. This document is intended to serve as a valuable resource for professionals working with or researching this and similar energetic materials.

Introduction to Rubidium Perchlorate

This compound is a colorless, crystalline solid and a powerful oxidizing agent.[1] Like other perchlorates, it is thermally unstable and decomposes at elevated temperatures, releasing a significant amount of energy and gaseous products.[1] Understanding the mechanism and kinetics of this decomposition is crucial for its safe handling, storage, and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | RbClO₄ |

| Molar Mass | 184.92 g/mol |

| Appearance | Colorless rhombic crystals |

| Melting Point | 597 °C |

| Decomposition Temperature | 597 °C |

| Crystal System (below 279 °C) | Orthorhombic |

| Crystal System (above 279 °C) | Cubic |

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a solid-state reaction that results in the formation of rubidium chloride (RbCl) and oxygen (O₂). The overall balanced chemical equation for this reaction is:

RbClO₄(s) → RbCl(s) + 2O₂(g) [1]

While the overall stoichiometry is well-established, the detailed mechanism of solid-state decomposition can be complex. For alkali metal perchlorates, the decomposition is generally understood to proceed through the following key stages:

-

Phase Transition: this compound undergoes a crystallographic phase transition from an orthorhombic to a cubic structure at 279 °C.[1] This change in crystal structure can influence the kinetics of the subsequent decomposition.

-

Initiation: The decomposition is initiated at defects within the crystal lattice, such as dislocations or vacancies. These sites have higher energy and are more susceptible to the breaking of the Cl-O bonds in the perchlorate ion (ClO₄⁻).

-

Electron Transfer: A key step in the decomposition of perchlorates is believed to be an electron transfer process. An electron is transferred from a perchlorate ion to an adjacent perchlorate ion, leading to the formation of unstable radical species.

-

Intermediate Formation: The breakdown of the perchlorate ion may proceed through the formation of intermediate species such as chlorate (B79027) (ClO₃⁻), chlorite (B76162) (ClO₂⁻), and hypochlorite (B82951) (ClO⁻) ions, although these are typically short-lived at the high temperatures of decomposition. Mass spectrometry studies on the decomposition of perchloric acid have identified intermediates such as ClO and ClO₂.[3]

-

Product Formation and Gas Evolution: The unstable intermediates rapidly decompose to form the final stable products: solid rubidium chloride and gaseous oxygen. The evolution of oxygen gas is a defining characteristic of perchlorate decomposition.

A simplified logical flow for the proposed decomposition pathway is illustrated in the diagram below.

Caption: Proposed logical pathway for the thermal decomposition of this compound.

Experimental Analysis of Thermal Decomposition

The study of the thermal decomposition of this compound relies on thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] These methods provide quantitative data on mass loss and heat flow as a function of temperature, which are essential for determining decomposition temperatures, stoichiometry, and reaction kinetics.

Experimental Protocols

A general experimental workflow for the thermoanalytical investigation of this compound is outlined below.

Caption: Experimental workflow for the TGA/DSC analysis of this compound.

Detailed Methodologies:

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] For this compound, this involves monitoring the mass loss due to the evolution of oxygen gas.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used. An inert atmosphere is maintained by purging with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a temperature above the completion of decomposition (e.g., 700 °C) at a constant heating rate. To perform kinetic analysis, multiple experiments are conducted at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the total mass loss. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and is used to identify the temperature of the maximum decomposition rate.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the determination of the enthalpy of decomposition (exothermic or endothermic nature of the reaction) and the temperatures of phase transitions.

-

Sample Preparation and Instrumentation: Similar to TGA, a small, weighed sample is placed in a crucible, and an inert atmosphere is used. Often, TGA and DSC are performed simultaneously using a simultaneous thermal analyzer (STA).[5]

-

Thermal Program: The same thermal program as in the TGA experiment is used.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, phase transitions) and exothermic peaks (e.g., decomposition). The area under the decomposition peak is proportional to the enthalpy of the reaction.

-

Kinetic Analysis

The kinetics of the thermal decomposition of this compound can be investigated using the data obtained from TGA experiments at multiple heating rates. Isoconversional methods, such as the Kissinger method and the Ozawa-Flynn-Wall (OFW) method, are commonly employed to determine the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model.[6]

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Kinetic Parameter | Method of Determination | Typical Value Range for Alkali Perchlorates |

| Activation Energy (Ea) | Kissinger, Ozawa-Flynn-Wall | 200 - 300 kJ/mol |

| Pre-exponential Factor (A) | Kissinger, Ozawa-Flynn-Wall | 10¹⁵ - 10²⁵ s⁻¹ |

Safety Considerations

This compound is a strong oxidizing agent and can form explosive mixtures with reducing agents and organic materials.[7] The thermal decomposition of this compound can be rapid and energetic, leading to the violent rupture of containers if confined.[7] All work with this compound should be conducted in a well-ventilated area, with appropriate personal protective equipment, and with an understanding of the potential hazards.

Conclusion

The thermal decomposition of this compound is a complex solid-state reaction that proceeds through a phase transition, initiation at crystal defects, and the formation of unstable intermediates before yielding the final products of rubidium chloride and oxygen. The primary techniques for investigating this process are TGA and DSC, which provide valuable data on decomposition temperatures, stoichiometry, and reaction kinetics. While the overall decomposition pathway is generally understood by analogy with other alkali metal perchlorates, further research is needed to elucidate the specific intermediates and determine the precise kinetic parameters for this compound. The information and protocols presented in this guide provide a solid foundation for researchers and scientists working with this energetic material.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. Mass spectrometry study of intermediates in thermal decomposition of perchloric acid and chlorine dioxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 5. iitk.ac.in [iitk.ac.in]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Aqueous Solubility of Rubidium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rubidium perchlorate (B79767) (RbClO₄) in water. The document presents quantitative solubility data across a range of temperatures, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow. This information is critical for professionals in research and development who require precise data on the physicochemical properties of this inorganic salt.

Quantitative Solubility Data

The solubility of rubidium perchlorate in water exhibits a positive correlation with temperature, a characteristic typical of many inorganic salts. The dissolution process is endothermic, meaning that as the temperature of the solvent (water) increases, the capacity of the solvent to dissolve the solute (this compound) also increases. The quantitative data, expressed in grams of solute per 100 grams of water ( g/100g H₂O), is summarized in the table below for easy reference and comparison.

| Temperature (°C) | Solubility ( g/100g H₂O) |

| 0 | 1.09[1] |

| 10 | 1.19[1] |

| 20 | 1.55[1] |

| 25 | 1.34[2] |

| 30 | 2.2[1] |

| 40 | 3.26[1] |

| 60 | 6.27[1] |

| 80 | 11[1] |

| 90 | 15.5[1] |

| 100 | 18[2] |

Note: Data has been compiled from various sources. Minor discrepancies may exist between different experimental determinations.

Experimental Protocol: Isothermal Gravimetric Method

The determination of this compound solubility is commonly achieved through the isothermal gravimetric method. This classical and reliable technique involves establishing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

I. Materials and Equipment:

-

This compound (RbClO₄), analytical grade

-

Deionized or distilled water

-

Constant temperature water bath or incubator with stirring capability

-

Erlenmeyer flasks with stoppers

-

Calibrated thermometer

-

Syringe with a filter attachment (e.g., 0.45 µm pore size)

-

Pre-weighed weighing bottles or evaporating dishes

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

II. Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask. The flask is then securely stoppered to prevent evaporation.

-

Equilibration: The flask is placed in a constant temperature water bath set to the desired temperature. The solution is continuously agitated using a magnetic stirrer or by mechanical shaking to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration period typically ranges from 24 to 48 hours, depending on the temperature and the particle size of the solute.

-

Sample Withdrawal: Once equilibrium is established, the stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.

-

Gravimetric Analysis:

-

A pre-weighed weighing bottle is used to collect a specific volume of the filtered saturated solution.

-

The weighing bottle containing the sample is weighed to determine the total mass of the solution.

-

The weighing bottle is then placed in a drying oven set at a temperature sufficient to evaporate the water (typically 100-120 °C) without decomposing the this compound.

-

The sample is dried to a constant weight, which is confirmed by repeated weighing until two consecutive measurements show no significant change in mass.

-

-

Data Calculation:

-

The mass of the dissolved this compound is the final constant weight of the weighing bottle minus the initial weight of the empty bottle.

-

The mass of the water is the total mass of the solution sample minus the mass of the dissolved this compound.

-

The solubility is then calculated as the mass of the dissolved this compound per 100 grams of water.

-

III. Repetition:

The entire procedure is repeated for each desired temperature to generate a solubility curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal gravimetric method for determining the solubility of this compound.

Caption: Workflow for the isothermal gravimetric determination of solubility.

References

Solubility of Rubidium Perchlorate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rubidium perchlorate (B79767) in a variety of common organic solvents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a thorough understanding of the dissolution characteristics of this inorganic salt.

Quantitative Solubility Data

The solubility of rubidium perchlorate in organic solvents is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. All data is presented at 25°C unless otherwise specified and is primarily sourced from the seminal work of H. H. Willard and G. Frederick Smith published in the Journal of the American Chemical Society in 1923.[1]

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g of solvent) |

| 1-Butanol | C₄H₁₀O | 25 | 0.002[2] |

| 1-Propanol | C₃H₈O | 25 | 0.006[2] |

| Acetone | C₃H₆O | 25 | 0.095[2] |

| Diethyl Ether | C₄H₁₀O | 25 | Insoluble[2] |

| Ethanol | C₂H₅OH | 25 | 0.009[2] |

| Ethanol (50% aq.) | C₂H₅OH / H₂O | 25 | 0.52[2] |

| Ethanol (50% aq.) | C₂H₅OH / H₂O | 40 | 0.954[2] |

| Ethyl Acetate | C₄H₈O₂ | 25 | 0.0016[2] |

| iso-Butanol | C₄H₁₀O | 25 | 0.004[2] |

| Methanol | CH₃OH | 25 | 0.06[2] |

| Acetonitrile (B52724) | C₂H₃N | - | No quantitative data available. Expected to be sparingly soluble. |

| Dimethylformamide (DMF) | C₃H₇NO | - | No quantitative data available. Likely to be more soluble than in alcohols. |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆SO | - | No quantitative data available. Expected to have significant solubility. |

Experimental Protocols: Isothermal Solubility Determination

The quantitative solubility data presented in this guide was primarily determined using the isothermal method. This classical and reliable technique involves establishing a saturated solution of the solute in the solvent at a constant temperature and then accurately determining the concentration of the dissolved solute. The detailed methodology, as described by Willard and Smith (1923), is outlined below.[1]

Materials and Preparation

-

This compound (RbClO₄): High-purity this compound is essential for accurate solubility measurements. The salt should be finely powdered to facilitate dissolution and dried in an oven to remove any residual moisture before use.

-

Solvents: The organic solvents used must be of high purity and anhydrous. Willard and Smith employed rigorous purification and drying procedures, such as distillation and treatment with appropriate drying agents, to ensure the absence of water, which can significantly affect the solubility of inorganic salts.[1]

Experimental Procedure

-

Saturation: An excess amount of finely powdered, dry this compound is added to the purified, anhydrous organic solvent in a sealed container.

-

Equilibration: The container is placed in a thermostat maintained at a constant temperature (e.g., 25°C). The mixture is then agitated vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.

-

Phase Separation: After agitation, the container is left undisturbed in the thermostat to allow the excess solid this compound to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: A known volume or weight of the clear saturated solution is carefully withdrawn using a pipette. Care must be taken to avoid transferring any of the undissolved solid.

-

Solvent Evaporation: The extracted sample is placed in a pre-weighed container (e.g., a crucible or evaporating dish). The solvent is then carefully evaporated, often using a steam bath or a controlled-temperature oven.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a suitable temperature to ensure all solvent has been removed.

-

Calculation of Solubility: The weight of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then expressed as grams of solute per 100 grams of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal method for determining the solubility of this compound in an organic solvent.

References

Key physicochemical properties of rubidium perchlorate

An In-depth Technical Guide to the Physicochemical Properties of Rubidium Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of rubidium perchlorate (RbClO₄). It is intended to be a valuable resource for professionals in research and development who require detailed information on this inorganic compound. The guide includes a summary of quantitative data, detailed experimental protocols for property determination, and visual representations of key processes and workflows.

Core Physicochemical Properties

This compound is a white, crystalline solid.[1] It is an oxidizing agent, a characteristic common to all perchlorates.[2] The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | RbClO₄[3][4][5] |

| Molecular Weight | 184.92 g/mol [3][5] |

| Appearance | White crystalline solid[1][6] |

| Density | 2.878 g/cm³ (below 279 °C) 2.71 g/cm³ (above 279 °C)[2] |

| Melting Point | 281 °C (554 K)[2][4] |

| Boiling Point | 600 °C (873 K) (decomposes)[2][4] |

| Solubility in Water | See Table 2 below[2] |

| Crystal Structure | Orthorhombic (below 279 °C) Cubic (above 279 °C)[2] |

| Lattice Constants | Orthorhombic: a = 0.927 nm, b = 0.581 nm, c = 0.753 nm[2] Cubic: a = 0.770 nm[2] |

| Thermal Decomposition | Decomposes into Rubidium Chloride (RbCl) and Oxygen (O₂) upon heating.[2] |

Table 2: Solubility of this compound in Water [2]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.5 |

| 8.5 | 0.65 |

| 14 | 0.72 |

| 20 | 1.09 |

| 25 | 1.3 |

| 50 | 3.42 |

| 70 | 6.72 |

| 99 | 17.39 |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Thermal Decomposition of Rubidium Chlorate (B79027)

This compound can be synthesized through the controlled thermal decomposition of rubidium chlorate. This process results in a disproportionation reaction.[7]

Materials:

-

Rubidium chlorate (RbClO₃), high purity[7]

-

Quartz or porcelain crucible[7]

-

Tube furnace with a programmable temperature controller[7]

-

Gas outlet to safely vent oxygen[7]

Procedure:

-

Accurately weigh a known quantity of dry rubidium chlorate and place it into the crucible.[7]

-

Position the crucible in the center of the tube furnace.[7]

-

Ensure the furnace is equipped with a gas outlet to manage the oxygen gas produced during the reaction.[7]

-

Gradually heat the furnace at a controlled rate of 5-10°C per minute. The decomposition of rubidium chlorate initiates at temperatures exceeding 480°C.[7]

-

Maintain the temperature to ensure the complete decomposition of the rubidium chlorate. The reaction is complete when the evolution of oxygen ceases.[7]

-

The governing chemical equation for this reaction is: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g).[7]

-

After the furnace has cooled to room temperature, the solid mixture of this compound and rubidium chloride can be retrieved.[7]

-

Separation of this compound from rubidium chloride can be achieved through fractional crystallization, leveraging the different solubilities of the two salts in water at various temperatures.[7]

Safety Precautions:

-

Rubidium chlorate is a potent oxidizing agent. Avoid contact with organic materials, flammable substances, and reducing agents.[7]

-

The thermal decomposition process generates oxygen gas, which can heighten the risk of fire. Ensure the procedure is conducted in a well-ventilated area.[7]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a laboratory coat.[7]

Determination of Aqueous Solubility

The following protocol outlines a general method for determining the solubility of an inorganic salt like this compound in water as a function of temperature.[8]

Materials:

-

This compound

-

Distilled water

-

Large test tube (e.g., 25 x 250-mm) with a 2-hole rubber stopper[8]

-

Thermometer

-

Stirring rod (glass or wire)[8]

-

Hot water bath setup[8]

-

Buret for accurate water volume dispensing

Procedure:

-

Accurately weigh a known mass of this compound and transfer it to the test tube.

-

Add a precise volume of distilled water to the test tube.

-

Heat the solution in the hot water bath while continuously stirring until all the salt has completely dissolved.[8]

-

Remove the test tube from the hot water bath and allow it to cool while continuing to stir.[8]

-

Carefully observe the solution and record the temperature at which the first crystals of the salt appear. This is the saturation temperature for that specific concentration.[8]

-

Add a small, known volume of distilled water (e.g., 0.50 mL) to the test tube.[8]

-

Repeat steps 3-5 to determine the new saturation temperature for the diluted solution.[8]

-

Continue this process for several dilutions to obtain a range of solubility data points at different temperatures.

-

Calculate the solubility for each data point in grams of salt per 100 mL of water.[8]

-

Plot the solubility (y-axis) against the temperature (x-axis) to construct a solubility curve.[8][9]

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystalline material like this compound.[10][11]

Principle: A beam of monochromatic X-rays is directed at a crystal. The atoms in the crystal lattice diffract the X-rays in a pattern of specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be generated, revealing the arrangement of atoms.[11][12]

General Protocol:

-

Crystal Preparation: A single crystal of this compound of sufficient size (typically >0.1 mm in all dimensions), purity, and structural integrity is required.[11]

-

Data Collection:

-

Data Processing:

-

The recorded diffraction patterns are processed to determine the dimensions of the unit cell and the symmetry of the crystal (space group).[11]

-

The intensities of the diffracted spots are measured and used to calculate the structure factors.

-

-

Structure Solution and Refinement:

-

The processed data is used to generate an initial model of the crystal structure.

-

This model is then refined to achieve the best possible fit with the experimental diffraction data, resulting in a detailed three-dimensional structure.[13]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Perchloric acid, rubidium salt | RbClO4 - Ereztech [ereztech.com]

- 5. scbt.com [scbt.com]

- 6. CAS Number 13510-42-4 - Ereztech [ereztech.com]

- 7. benchchem.com [benchchem.com]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. Untitled [faculty.uml.edu]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Data for the Formation of Rubidium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of rubidium perchlorate (B79767) (RbClO₄). It is designed to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented thermodynamic information. This document summarizes key quantitative data, outlines general experimental methodologies for their determination, and presents a logical framework for understanding these properties.

Quantitative Thermodynamic Data

The formation of rubidium perchlorate from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized below. It is important to note that slight variations in these values exist across different sources, which are cited accordingly.

Table 1: Standard Molar Thermodynamic Properties for the Formation of this compound (RbClO₄)

| Thermodynamic Property | Symbol | Value | Reference(s) |

| Standard Molar Enthalpy of Formation (kJ/mol) | ΔfH° | -437.2 | [1] |

| -92.0 (kcal/mol) / -384.9 (kJ/mol) | [2] | ||

| -431.6 | [3] | ||

| Standard Molar Gibbs Free Energy of Formation (kJ/mol) | ΔfG° | -306.9 | [1] |

| Standard Molar Entropy (J/mol·K) | S° | 161.1 | [1] |

| 161 | [3] |

Note: The value from reference[2] is in kcal/mol and has been converted to kJ/mol for comparison (1 kcal = 4.184 kJ). Discrepancies in values can arise from different experimental techniques and data sources.

Experimental Protocols for Thermodynamic Data Determination

Determination of the Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a solid inorganic salt like this compound is typically determined indirectly using solution calorimetry and the application of Hess's Law. This involves measuring the heat changes of a series of reactions that can be algebraically combined to yield the formation reaction from the elements.

A common approach involves measuring the heat of solution for the salt and its constituent elements (or their stable compounds) in a suitable solvent, often water or an acidic solution.

General Experimental Workflow for Solution Calorimetry:

-

Calorimeter Setup: A constant-pressure calorimeter, often a well-insulated Dewar flask or a commercially available instrument, is used. It is equipped with a sensitive thermometer (e.g., a Beckmann thermometer or a thermistor), a stirrer, and a port for sample introduction.

-

Solvent Preparation: A precisely measured volume or mass of the solvent (e.g., deionized water) is placed in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Sample Preparation: A precisely weighed sample of the substance of interest (e.g., this compound) is prepared.

-

Dissolution and Temperature Measurement: The sample is introduced into the solvent, and the mixture is stirred to ensure complete dissolution. The temperature is recorded at regular intervals until a maximum or minimum temperature is reached and the system begins to return to the ambient temperature.

-

Data Analysis: The change in temperature (ΔT) is determined by extrapolating the temperature-time data back to the time of mixing. The heat of solution (q_soln) is then calculated using the following equation:

q_soln = - (C_cal * ΔT + m_soln * c_soln * ΔT)

where:

-

C_cal is the heat capacity of the calorimeter (determined in a separate calibration experiment).

-

m_soln is the total mass of the solution.

-

c_soln is the specific heat capacity of the solution.

-

-

Hess's Law Calculation: The experimentally determined heats of solution are then used in a thermochemical cycle with known standard enthalpies of formation of other reactants and products to calculate the standard enthalpy of formation of this compound.

Determination of the Standard Molar Entropy (S°)

The standard molar entropy of a crystalline solid is determined from low-temperature heat capacity measurements.

General Experimental Workflow:

-

Cryostat and Calorimeter: A specialized low-temperature calorimeter housed within a cryostat is used to control the temperature of the sample from near absolute zero (0 K) to above standard temperature.

-

Heat Capacity Measurement: A known amount of heat is supplied to the sample, and the resulting temperature increase is measured precisely at various temperatures. This allows for the determination of the heat capacity (C_p) as a function of temperature.

-

Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for any phase transitions:

S°(298.15 K) = ∫(0 to 298.15) (C_p(T)/T) dT

Determination of the Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be determined through several methods:

-

From Enthalpy and Entropy: Once the standard enthalpy of formation (ΔfH°) and the standard molar entropies (S°) of the compound and its constituent elements are known, the standard Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

where ΔfS° is the change in entropy for the formation reaction.

-

Electrochemical Methods: For reactions that can be harnessed in an electrochemical cell, the Gibbs free energy change can be determined from the cell potential (E°):

ΔfG° = -nFE°

where n is the number of moles of electrons transferred in the reaction and F is the Faraday constant.

Visualizations

The following diagrams illustrate the logical relationships in the thermodynamics of this compound formation.

Caption: Born-Haber cycle for the formation of this compound.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

References

An In-Depth Technical Guide to the Orthorhombic-to-Cubic Phase Transition of Rubidium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium perchlorate (B79767) (RbClO₄) is an inorganic salt that exhibits a significant solid-state phase transition at elevated temperatures. Below 552 K (279 °C), it exists in an orthorhombic crystal system.[1] As the temperature increases beyond this point, it undergoes a reversible transformation into a cubic crystal structure.[1] Understanding the thermodynamics and structural dynamics of this phase transition is crucial for applications where this material may be subjected to varying thermal environments. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the logical relationship of this phase transition.

Quantitative Data

The crystallographic and thermodynamic parameters associated with the orthorhombic-to-cubic phase transition of rubidium perchlorate are summarized below.

| Property | Orthorhombic Phase (<552 K) | Cubic Phase (>552 K) |

| Crystal System | Orthorhombic | Cubic |

| Lattice Constant, a | 0.927 nm[1] | 0.770 nm[1] |

| Lattice Constant, b | 0.581 nm[1] | - |

| Lattice Constant, c | 0.753 nm[1] | - |

| Transition Temperature | - | 552 K (279 °C)[1] |

| Calculated Heat of Formation (ΔfH°) | -92.0 kcal/mol[2] | - |

Experimental Protocols

The characterization of the orthorhombic-to-cubic phase transition in this compound typically involves two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and X-ray Diffraction (XRD) for structural analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperature and the enthalpy change (ΔH) associated with the phase transition.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected transition temperature (e.g., 298 K).

-

Ramp the temperature at a constant heating rate (e.g., 10 K/min) through the transition temperature to a point well above it (e.g., 600 K).

-

Hold the sample at the upper temperature for a short period to ensure complete transition.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The phase transition will appear as an endothermic peak on the heating curve. The onset temperature of this peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Temperature-Dependent X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the low- and high-temperature phases and to determine the lattice parameters as a function of temperature.

Methodology:

-

Sample Preparation: A fine powder of this compound is mounted on a high-temperature sample stage within the XRD instrument.

-

Instrument Setup: The XRD instrument is equipped with a high-temperature attachment and a position-sensitive detector. The X-ray source is typically Cu Kα radiation.

-

Data Collection:

-

An initial diffraction pattern is collected at room temperature.

-

The sample is then heated in a stepwise manner to various temperatures below and above the transition temperature.

-

At each temperature step, the sample is allowed to thermally equilibrate before a diffraction pattern is recorded over a relevant 2θ range.

-

-

Data Analysis: The collected diffraction patterns are analyzed to identify the Bragg reflections. The positions of these reflections are used to determine the crystal system and to calculate the lattice parameters for both the orthorhombic and cubic phases. Rietveld refinement can be employed for precise structural analysis.

Visualization of the Phase Transition

The logical relationship between the two phases of this compound and the factors driving the transition can be visualized as follows:

Caption: Phase transition pathway for this compound.

This guide provides a foundational understanding of the orthorhombic-to-cubic phase transition of this compound. Further research to experimentally determine the enthalpy of transition and to explore the kinetics of the phase change would provide a more complete picture of this phenomenon.

References

Spectroscopic Analysis of the Perchlorate Ion in Rubidium Perchlorate (RbClO₄): An In-depth Technical Guide

Published: December 18, 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of the perchlorate (B79767) ion (ClO₄⁻) within rubidium perchlorate (RbClO₄) using Infrared (IR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Introduction to the Perchlorate Ion and its Vibrational Modes

This compound is an inorganic salt composed of the rubidium cation (Rb⁺) and the perchlorate anion (ClO₄⁻). The perchlorate ion possesses a tetrahedral geometry (Td point group), a highly symmetric structure that dictates its vibrational behavior.[1][2][3] This geometry gives rise to nine normal modes of vibration, which are grouped into four distinct vibrational frequencies due to degeneracy.

The vibrational modes are designated as follows:

-

ν₁ (A₁): A non-degenerate, symmetric stretching mode where all four Cl-O bonds stretch and contract in phase. This mode is often referred to as the "breathing" mode.

-

ν₂ (E): A doubly degenerate bending or scissoring mode.

-

ν₃ (F₂): A triply degenerate antisymmetric stretching mode.

-

ν₄ (F₂): A triply degenerate antisymmetric bending mode.

According to group theory selection rules for a Td symmetry molecule, all four modes (ν₁, ν₂, ν₃, and ν₄) are Raman active , while only the F₂ modes (ν₃ and ν₄) are IR active . However, in a solid crystal lattice, the local symmetry of the ion can be lower than Td. This "site symmetry" effect can cause formally IR-inactive modes (like ν₁) to appear weakly in the IR spectrum and can lead to the splitting of degenerate modes.[4][5]

Quantitative Data: Vibrational Frequencies of the Perchlorate Ion

| Vibrational Mode | Symmetry | Predominant Motion | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| ν₁ | A₁ | Symmetric Stretch | Inactive (may appear weakly) | ~930 - 940 | The most intense and sharpest peak in the Raman spectrum. Its appearance in IR is a sign of symmetry reduction.[4][5][6][7] |

| ν₂ | E | Symmetric Bend | Inactive | ~460 | A weaker band in the Raman spectrum.[4][7] |

| ν₃ | F₂ | Antisymmetric Stretch | ~1060 - 1140 | ~1060 - 1140 | Typically a very strong and often broad absorption in the IR spectrum. May be split due to crystal field effects.[4][8] |

| ν₄ | F₂ | Antisymmetric Bend | ~620 - 630 | ~620 - 630 | A strong absorption in the IR spectrum.[4][7][8] |

Experimental Protocols

Precise and reproducible spectroscopic data relies on meticulous sample preparation and consistent instrument operation. Below are detailed methodologies for the IR and Raman analysis of solid RbClO₄.

Infrared (IR) Spectroscopy Protocol

For solid samples like RbClO₄, two primary methods are employed: Attenuated Total Reflectance (ATR) and the KBr pellet technique.

A. Attenuated Total Reflectance (ATR-FTIR)

This is often the simplest method as it requires minimal sample preparation.[9]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of finely ground RbClO₄ powder (a few milligrams) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[10]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the solid sample and the crystal. Insufficient contact will result in a weak, poor-quality spectrum.[10]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[11]

-

Cleaning: After analysis, retract the pressure arm, and carefully clean the sample powder from the crystal surface using a soft brush or wipe, followed by a solvent wipe.

B. KBr Pellet Transmission Method

This classic technique involves dispersing the sample in a matrix of potassium bromide (KBr), which is transparent in the mid-IR range.[9][12]

-

Sample Preparation: Weigh approximately 1-2 mg of RbClO₄ and 100-200 mg of dry, spectroscopic-grade KBr powder.[12]

-

Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder. This reduces particle size to minimize light scattering.[13]

-

Pellet Formation: Transfer the powder mixture into a pellet press die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet.[12]

-

Background and Sample Scan: Place the pellet into a sample holder in the FTIR spectrometer's beam path and collect the spectrum. A background is typically run on the empty sample compartment.

-

Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the perchlorate ion.

Raman Spectroscopy Protocol

Raman spectroscopy is highly effective for analyzing crystalline solids and provides complementary information to IR spectroscopy.[14]

-

Instrument Setup: The system typically consists of a monochromatic laser source (e.g., 532 nm or 785 nm), collection optics, a notch or edge filter to remove the intense Rayleigh scattering, and a spectrometer with a CCD detector.[11][15]

-

Sample Preparation:

-

Place a small amount of the crystalline RbClO₄ powder onto a clean microscope slide or into a shallow sample holder.[16]

-

For micro-Raman analysis, the sample is placed on the microscope stage.

-

-

Focusing: Using the integrated microscope, bring the surface of the crystalline sample into focus.

-

Data Acquisition:

-

Set the laser power to a low level initially (e.g., 1-5 mW) to avoid sample heating or degradation, which can alter the crystal structure or cause decomposition.

-

Set the acquisition time and number of accumulations. A typical measurement might involve an integration time of 1-10 seconds, co-averaged over 5-20 accumulations.

-

Collect the Raman spectrum. The resulting spectrum will display sharp peaks corresponding to the Raman-active vibrational modes.

-

-

Calibration: Periodically verify the spectrometer's wavenumber calibration using a standard reference material, such as a silicon wafer (which has a sharp peak at 520.7 cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of a solid crystalline sample like this compound.

Caption: Workflow for IR and Raman spectroscopic analysis of RbClO₄.

References

- 1. What is the shape of the ClO4- ion? | Filo [askfilo.com]

- 2. Page loading... [guidechem.com]

- 3. testbook.com [testbook.com]

- 4. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. hou.usra.edu [hou.usra.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. mdpi.com [mdpi.com]

- 15. journals.urfu.ru [journals.urfu.ru]

- 16. plus.ac.at [plus.ac.at]

An In-depth Technical Guide to the Hygroscopic Properties of Crystalline Rubidium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the hygroscopic properties of crystalline rubidium perchlorate (B79767) (RbClO₄). Due to a lack of direct experimental data for its critical relative humidity (CRH) and deliquescence point in publicly accessible literature, this guide synthesizes available physical property data, outlines robust experimental protocols for its determination, and presents a theoretical estimation of its hygroscopic behavior.

Introduction to Hygroscopicity and Perchlorates

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For crystalline solids, this phenomenon is often characterized by a distinct threshold of relative humidity (RH) known as the critical relative humidity (CRH). Above its CRH, a substance will absorb enough atmospheric moisture to dissolve and form a saturated aqueous solution, a process called deliquescence.

Perchlorate salts are of significant interest across various scientific and industrial fields, from pyrotechnics and rocket propellants to their presence in terrestrial and Martian soils. Their interaction with atmospheric water vapor is a critical parameter influencing their stability, storage, handling, and potential environmental impact. While the hygroscopic properties of several perchlorates, such as those of magnesium, calcium, and sodium, are well-documented, specific data for rubidium perchlorate remains elusive in current literature.

Physicochemical Properties of this compound

Data Presentation: Solubility of this compound

The solubility of a salt is intrinsically linked to its hygroscopic nature. A salt's saturated solution has a specific water activity, which is in equilibrium with the relative humidity of the surrounding air. This equilibrium RH is the salt's CRH. The available solubility data for this compound is summarized below.

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 0.5 |

| 25 | 1.34 |

| 100 | 18 |

Note: Data compiled from various chemical reference sources.

This relatively low solubility at ambient temperature suggests that this compound is likely to have a high CRH, meaning it would only begin to absorb significant amounts of atmospheric moisture at very high levels of relative humidity. This behavior is similar to that of potassium perchlorate, which does not deliquesce even at a relative humidity of 95%[1].

Theoretical Estimation of Critical Relative Humidity

In the absence of direct experimental data, the CRH of a non-hydrating salt can be estimated from its solubility data using thermodynamic principles, such as Raoult's Law for an ideal solution. The water activity (a_w) of a saturated solution, which is equivalent to the CRH, can be approximated by the mole fraction of water in the saturated solution.

The relationship is given by: CRH ≈ a_w = x_w = n_water / (n_water + n_solute)

Where:

-

x_w is the mole fraction of water

-

n_water is the number of moles of water

-

n_solute is the number of moles of the solute

For more accurate estimations, especially for electrolytes, more complex models like the Pitzer ion interaction model are employed, which account for the non-ideal behavior of the solution.[2][3]

Experimental Protocols for Determining Hygroscopic Properties

To definitively determine the hygroscopic properties of crystalline this compound, a series of well-established experimental protocols can be employed. The following methodologies are adapted from studies on other perchlorate salts.[1]

4.1. Gravimetric Vapor Sorption Analysis

This is a primary and highly accurate method for determining the CRH and deliquescence point of a substance.

-

Objective: To measure the mass change of a sample as a function of relative humidity at a constant temperature.

-

Apparatus: A vapor sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.

-

Methodology:

-

A small, accurately weighed sample of crystalline this compound is placed in the sample pan of the vapor sorption analyzer.

-

The sample is dried under a flow of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

The relative humidity in the chamber is then increased in a stepwise manner, for example, in increments of 10% RH.

-

At each RH step, the system is allowed to equilibrate until the sample mass is stable, indicating that water sorption has ceased.

-

The mass of the sample is recorded at each equilibrium point.

-

The CRH is identified as the relative humidity at which a sharp and significant increase in sample mass is observed. This indicates the onset of deliquescence.

-

The experiment can be continued to higher RH values to fully characterize the water uptake behavior.

-

A desorption cycle, where the RH is incrementally decreased, can also be performed to investigate hysteresis effects.

-

4.2. Saturated Salt Slurry Method (Static Method)

This is a simpler, cost-effective method for determining CRH.

-

Objective: To expose samples to a series of constant relative humidity environments and observe the point of deliquescence.

-

Apparatus: A series of sealed desiccators or environmental chambers, each containing a saturated salt slurry that maintains a known, constant relative humidity.

-

Methodology:

-

Prepare a series of saturated salt slurries in the bottom of sealed desiccators to create environments of known and constant relative humidity. A range of salts should be chosen to cover a wide spectrum of RH values.

-

Place pre-weighed samples of crystalline this compound in small, open containers within each desiccator.

-

Store the desiccators at a constant temperature.

-

Periodically observe the samples for physical changes (e.g., appearance of wetness, clumping, dissolution) and measure their mass.

-

The CRH is the lowest relative humidity at which the sample begins to absorb a significant amount of water and shows signs of deliquescence.

-

Visualizing the Experimental Workflow

The general workflow for determining the Critical Relative Humidity using a gravimetric approach can be visualized as follows.

Conclusion

While direct experimental data on the hygroscopic properties of crystalline this compound are not currently available in the literature, its physicochemical properties, particularly its solubility, suggest that it is significantly less hygroscopic than other perchlorates like those of magnesium and calcium. It is anticipated to have a high critical relative humidity, similar to potassium perchlorate. For applications requiring precise knowledge of its hygroscopic behavior, the experimental protocols detailed in this guide, such as gravimetric vapor sorption analysis, should be employed for an accurate determination of its CRH and deliquescence point. The theoretical frameworks mentioned can serve as a preliminary estimation. This guide provides the necessary foundational knowledge and methodological details for researchers and professionals to confidently assess and understand the hygroscopic nature of this compound.

References

CAS number and IUPAC nomenclature for rubidium perchlorate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rubidium perchlorate (B79767) (RbClO₄), a compound of interest in various scientific and technological fields. This document outlines its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.

Chemical Identification

Rubidium perchlorate is an inorganic salt with the chemical formula RbClO₄.

| Identifier | Value |

| CAS Number | 13510-42-4[1][2] |

| IUPAC Nomenclature | This compound[1][2] |

| Other Names | Perchloric acid, rubidium salt; Rubidium chlorate(VII)[1][2] |

| Molecular Formula | RbClO₄[2] |

Physicochemical Properties

This compound is a colorless, crystalline solid.[2][3] It is a strong oxidizing agent, a characteristic common to all perchlorates.[2] Key quantitative data are summarized in the table below.

| Property | Value |

| Molar Mass | 184.92 g/mol [4][5] |

| Melting Point | 281 °C (554 K)[2] |